molecular formula C11H8ClN3O4S B2701120 2-chloro-5-nitro-N-pyridin-3-ylbenzenesulfonamide CAS No. 330189-04-3

2-chloro-5-nitro-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B2701120
CAS RN: 330189-04-3
M. Wt: 313.71
InChI Key: ACTOOLDFXVKYOB-UHFFFAOYSA-N
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Description

“2-chloro-5-nitro-N-pyridin-3-ylbenzenesulfonamide” is a chemical compound. The non-H atoms of this compound almost lie in a common plane . It is used as an intermediate in the synthesis of Active Pharmaceutical Ingredients .


Synthesis Analysis

The synthesis of “2-chloro-5-nitro-N-pyridin-3-ylbenzenesulfonamide” involves several steps . The process starts with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of the 2-chloro-5-nitropyridine . This method produces few byproducts in a digestion process, and the reaction conditions are mild .

Safety and Hazards

The safety data sheet for 2-Chloro-5-nitropyridine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, using protective gloves/clothing and eye/face protection .

Future Directions

As “2-chloro-5-nitro-N-pyridin-3-ylbenzenesulfonamide” is an intermediate in the synthesis of Active Pharmaceutical Ingredients , future research could focus on optimizing its synthesis process, exploring its potential applications in pharmaceuticals, and studying its safety and environmental impact.

properties

IUPAC Name

2-chloro-5-nitro-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4S/c12-10-4-3-9(15(16)17)6-11(10)20(18,19)14-8-2-1-5-13-7-8/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOOLDFXVKYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-pyridin-3-ylbenzenesulfonamide

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